molecular formula C18H15FN6O2 B2703838 8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-22-7

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2703838
CAS No.: 946312-22-7
M. Wt: 366.356
InChI Key: IXDNUOHMPZHDOU-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a high-purity chemical reagent designed for research and development purposes. This compound features a complex fused imidazotriazine core structure, a 4-fluorophenyl group, and a pyridin-3-ylmethyl carboxamide side chain, making it a molecule of significant interest in medicinal chemistry and drug discovery. Compounds with similar fused heterocyclic scaffolds are frequently investigated as potent inhibitors of various enzymatic targets . The precise mechanism of action for this specific molecule is an active area of scientific investigation, but its structural profile suggests potential as a key intermediate or candidate for developing novel cell cycle inhibitors or other targeted therapeutic agents . Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) analysis, and in vitro screening assays to explore its biological activity and therapeutic potential. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c19-13-3-5-14(6-4-13)24-8-9-25-17(27)15(22-23-18(24)25)16(26)21-11-12-2-1-7-20-10-12/h1-7,10H,8-9,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNUOHMPZHDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings related to its pharmacological applications.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the reaction of 3,5-cyclohexanedione with 4-fluorobenzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed and subsequently cooled to yield the desired product after filtration and purification processes .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly in inhibiting cancer cell proliferation. It has shown effectiveness against various cancer cell lines, including those with mutations in BRCA1/2 genes. For instance:

  • Inhibition of PARP Enzymes : The compound exhibits potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cells. The inhibition constants (Ki) for PARP1 and PARP2 are reported to be 1.2 nM and 0.87 nM respectively .
  • Cell Proliferation : In whole-cell assays, it demonstrated an effective concentration (EC50) of 2.51 nM for inhibiting PARP-mediated PARylation and significantly reduced the proliferation of cancer cells (EC50 = 0.3 nM for MX-1 cells) when administered orally .

Other Biological Activities

The compound also possesses a range of other biological activities including:

  • Antiviral and Antimicrobial Properties : Its structural features suggest potential antiviral and antibacterial activities, which are common among similar heterocyclic compounds .
  • Anti-inflammatory Effects : The imidazo[2,1-c][1,2,4]triazine framework is often associated with anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The tetrahydroimidazo moiety contributes to its interaction with biological targets.
  • The presence of the 4-fluorophenyl group enhances lipophilicity and may improve binding affinity to target proteins.

Case Study 1: Antitumor Efficacy in BRCA Mutant Models

A study involving xenograft models demonstrated that the compound effectively inhibited tumor growth in BRCA1 mutant breast cancer models when used as a standalone treatment or in combination with traditional chemotherapeutics like temozolomide and cisplatin. This highlights its potential as a therapeutic agent in precision oncology targeting specific genetic profiles .

Case Study 2: In Vitro Efficacy Against Various Cancer Cell Lines

In vitro studies showed that the compound exhibited differential efficacy across various cancer cell lines:

Cell LineEC50 (nM)
MX-1 (BRCA1 mutant)0.3
Capan-1 (BRCA2 mutant)5
MDA-MB-231 (Triple-negative)10

These results indicate its promise as a versatile anticancer agent with specific activity against genetically defined tumors.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 8-(4-fluorophenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting specific pathways involved in cell proliferation and survival. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit bacterial growth through interference with cellular processes:

  • Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity positions it as a potential lead compound for developing new antibiotics.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as an inhibitor of enzymes involved in inflammatory responses:

  • Target Enzymes : Molecular docking studies indicate potential interactions with 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes involved in inflammation .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant growth inhibition in MCF-7 cells with IC50 values indicating potency comparable to known chemotherapeutics.
Study BAntimicrobial TestingShowed effective inhibition against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Study CInflammatory PathwaysMolecular docking studies revealed strong binding affinities to 5-LOX suggesting a mechanism for anti-inflammatory effects.

Comparison with Similar Compounds

8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide ()

This compound shares the same imidazo[2,1-c][1,2,4]triazine core and 4-fluorophenyl substituent as the target molecule but differs in the carboxamide side chain. Here, the pyridin-3-ylmethyl group is replaced with a 3-isopropoxypropyl chain.

Property Target Compound Compound
Molecular Formula C₁₇H₁₅FN₆O₂ (calculated) C₁₈H₂₂FN₅O₃
Molecular Weight ~378.35 g/mol (calculated) 375.404 g/mol
Substituent at N-position Pyridin-3-ylmethyl (aromatic, polar) 3-Isopropoxypropyl (aliphatic, lipophilic)
Key Structural Impact Enhanced π-π interactions; moderate polarity Increased lipophilicity; flexible ether chain

Hypothesized Implications :

  • The pyridin-3-ylmethyl group in the target compound may improve binding affinity to targets requiring aromatic interactions (e.g., kinase ATP-binding pockets) compared to the aliphatic 3-isopropoxypropyl chain in ’s compound .

Heterocyclic Core Variants

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a tetrahydroimidazo[1,2-a]pyridine core instead of the imidazo-triazine scaffold. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which may alter redox properties and metabolic pathways compared to the 4-fluorophenyl group in the target compound .

Imidazo[1,2-a]pyridine Bromo Derivatives ()

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives () incorporate a bromine atom at position 8 of the imidazo-pyridine core. Bromine’s steric and electronic effects could enhance halogen bonding with biological targets, a feature absent in the target compound’s fluorine substituent .

Functional Group Analogues

Benzo[b][1,4]oxazin-3-one Derivatives ()

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () replace the imidazo-triazine core with a benzo-oxazinone system.

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